molecular formula C17H29NO8 B15147501 di-methyl N,N-di-boc-glutamate

di-methyl N,N-di-boc-glutamate

Cat. No.: B15147501
M. Wt: 375.4 g/mol
InChI Key: HBLHIKXVNJAQQJ-NSHDSACASA-N
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Description

Di-methyl N,N-di-boc-glutamate is a derivative of glutamic acid, a naturally occurring amino acid. This compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups on the nitrogen atoms and two methyl groups on the carboxyl groups. The Boc groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-methyl N,N-di-boc-glutamate typically involves the protection of the amino group of glutamic acid with Boc groups, followed by esterification of the carboxyl groups with methyl groups. The process can be summarized as follows:

    Protection of the Amino Group: The amino group of glutamic acid is protected by reacting it with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. This reaction forms N,N-di-boc-glutamate.

    Esterification: The carboxyl groups of N,N-di-boc-glutamate are then esterified using methanol and a catalyst such as sulfuric acid to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Di-methyl N,N-di-boc-glutamate undergoes various chemical reactions, including:

    Deprotection: The Boc groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

    Hydrolysis: The ester groups can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acids.

    Substitution: The compound can undergo nucleophilic substitution reactions at the ester or amine sites.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid, hydrochloric acid.

    Hydrolysis: Sodium hydroxide, hydrochloric acid.

    Substitution: Various nucleophiles such as amines or alcohols.

Major Products Formed

    Deprotection: Free amine derivatives.

    Hydrolysis: Glutamic acid derivatives.

    Substitution: Substituted glutamate derivatives.

Scientific Research Applications

Di-methyl N,N-di-boc-glutamate is used in various scientific research applications, including:

    Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins.

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of prodrugs and drug delivery systems.

    Biological Studies: It is used in studies involving amino acid metabolism and enzyme mechanisms.

    Industrial Applications: It is used in the production of biodegradable polymers and other materials.

Mechanism of Action

The mechanism of action of di-methyl N,N-di-boc-glutamate involves the protection and deprotection of functional groups during chemical synthesis. The Boc groups protect the amino functionalities, allowing selective reactions to occur at other sites. Upon deprotection, the free amine can participate in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N,N-di-boc-glutamate: Similar structure but without the methyl ester groups.

    Di-methyl glutamate: Similar structure but without the Boc protecting groups.

    N-boc-glutamate: Contains only one Boc group.

Uniqueness

Di-methyl N,N-di-boc-glutamate is unique due to the presence of both Boc protecting groups and methyl ester groups, which provide dual protection and increased stability during chemical reactions. This makes it a valuable intermediate in organic synthesis and peptide chemistry.

Properties

Molecular Formula

C17H29NO8

Molecular Weight

375.4 g/mol

IUPAC Name

dimethyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioate

InChI

InChI=1S/C17H29NO8/c1-16(2,3)25-14(21)18(15(22)26-17(4,5)6)11(13(20)24-8)9-10-12(19)23-7/h11H,9-10H2,1-8H3/t11-/m0/s1

InChI Key

HBLHIKXVNJAQQJ-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N([C@@H](CCC(=O)OC)C(=O)OC)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N(C(CCC(=O)OC)C(=O)OC)C(=O)OC(C)(C)C

Origin of Product

United States

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